molecular formula C23H24N4O3 B12641356 (R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid

(R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid

Cat. No.: B12641356
M. Wt: 404.5 g/mol
InChI Key: OHAGKIGZLGETKX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data (DMSO-d₆, 400 MHz):

Proton/Carbon δ (ppm) Multiplicity Assignment
H-3 (pyridine) 8.18 dd (J = 5.0, 1.9 Hz) Pyridine C3-H
OCH₃ 3.99 s Methoxy group
Cyclopentyl CH₂ 2.16–1.28 m Cyclopentyl protons
C=O (carboxylic acid) 168.5 - Carbonyl carbon

¹³C NMR confirmed the presence of cyano (δ 117.8 ppm) and carboxylic acid (δ 168.5 ppm) groups.

Infrared (IR) Spectroscopy

Characteristic absorption bands:

Peak (cm⁻¹) Assignment
2206 ν(C≡N) stretch
1688 ν(C=O) stretch
1264 ν(C-O) in methoxy

The IR spectrum aligns with functional groups identified in the structure.

Mass Spectrometry (MS)

Fragmentation patterns from electron ionization (EI-MS):

m/z Fragment Ion
405.19 [M+H]⁺
387.18 [M+H–H₂O]⁺
359.15 [M+H–CO₂]⁺

The base peak at m/z 405.19 corresponds to the protonated molecular ion, with subsequent losses of water and carbon dioxide.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

6-[2-(4-cyano-3-methylphenyl)-3-cyclopentyl-3,4-dihydropyrazol-5-yl]-2-methoxypyridine-3-carboxylic acid

InChI

InChI=1S/C23H24N4O3/c1-14-11-17(8-7-16(14)13-24)27-21(15-5-3-4-6-15)12-20(26-27)19-10-9-18(23(28)29)22(25-19)30-2/h7-11,15,21H,3-6,12H2,1-2H3,(H,28,29)

InChI Key

OHAGKIGZLGETKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(CC(=N2)C3=NC(=C(C=C3)C(=O)O)OC)C4CCCC4)C#N

Origin of Product

United States

Preparation Methods

Synthesis Overview

The synthesis can be broken down into several critical steps:

  • Step 1: Formation of the Pyrazole Ring

    The initial step often involves the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with an appropriate carbonyl compound. This reaction typically occurs in a polar solvent under controlled temperature conditions.

  • Step 2: Introduction of Cyano and Cyclopentyl Groups

    Following the formation of the pyrazole ring, cyano and cyclopentyl groups are introduced through nucleophilic substitution reactions. The choice of reagents and solvents is crucial here to ensure high yield and selectivity.

  • Step 3: Construction of the Nicotinic Acid Framework

    The next phase involves constructing the nicotinic acid scaffold. This can be achieved through various methods, including carboxylation reactions or coupling with pre-synthesized nicotinic acid derivatives.

Detailed Reaction Conditions

Step Reaction Type Key Reagents Solvent Temperature Duration
1 Hydrazone Formation Hydrazine derivative + Carbonyl compound Ethanol Ambient 12 - 48 hours
2 Nucleophilic Substitution Cyano compound + Cyclopentyl halide DMF (Dimethylformamide) Reflux 6 - 12 hours
3 Coupling Reaction Nicotinic acid derivative + Pyrazole intermediate DMSO (Dimethyl sulfoxide) Elevated (80 - 100°C) 10 - 20 hours

Catalysts and Bases

The use of specific catalysts and bases is essential for enhancing reaction efficiency and selectivity:

  • Palladium Catalysts : Often utilized in coupling reactions to facilitate the formation of carbon-carbon bonds.

  • Bases : Potassium acetate or sodium carbonate are commonly employed to deprotonate intermediates, facilitating nucleophilic attack.

Purification Techniques

After synthesis, purification is critical to obtain high-purity (R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid:

  • Recrystallization : This method is commonly used to purify solid compounds by dissolving them in a hot solvent and allowing them to crystallize upon cooling.

  • Chromatography : Techniques such as high-performance liquid chromatography (HPLC) can be employed for further purification and analysis of the final product.

The preparation of (R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid involves intricate multi-step synthetic pathways that require careful control of reaction conditions, choice of reagents, and purification techniques. The complexity of its synthesis reflects its potential therapeutic applications, making it a subject of significant interest in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Electrophiles: Such as halogens or nitro groups for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the cyano group can yield primary amines.

Scientific Research Applications

Pharmacological Applications

2.1 Nonsteroidal Mineralocorticoid Receptor Antagonism

One of the primary applications of this compound is as a nonsteroidal mineralocorticoid receptor (MR) antagonist. Research indicates that it exhibits high potency and selectivity for the MR, with an IC50 value of 4.5 nM, demonstrating over 500-fold selectivity against the progesterone receptor (PR) and other related nuclear hormone receptors . This selectivity is crucial for minimizing side effects associated with steroidal antagonists.

2.2 Mechanism of Action

The mechanism by which (R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid acts involves the modulation of sodium and potassium balance in the body. In vivo studies have shown that oral administration leads to significant increases in urinary Na+/K+ ratios, indicating effective MR antagonism and potential utility in treating conditions such as hypertension and heart failure .

Table 1: Summary of Key Studies on (R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid

Study ReferenceFocus AreaKey Findings
MR AntagonismPotent antagonist with IC50 = 4.5 nM; high selectivity against PR.
In Vivo EfficacySignificant increase in urinary Na+/K+ ratio post-administration; potential for hypertension treatment.
Pharmaceutical DevelopmentIdentified as a preferred compound among novel MR antagonists; implications for drug formulation.

Biological Activity

(R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of receptor modulation and therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Overview of Pyrazole Derivatives

Pyrazole derivatives, including the compound , are known for their diverse pharmacological profiles. They have been associated with various biological activities such as anti-inflammatory, analgesic, antimicrobial, and neuroprotective effects . The presence of the pyrazole moiety enhances the potential for receptor interactions, particularly with nicotinic acid receptors and mineralocorticoid receptors (MR).

The compound (R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid exhibits significant activity as a nonsteroidal MR antagonist. It has been reported to have an IC50 value of 4.5 nM, demonstrating high selectivity against the progesterone receptor and other related nuclear hormone receptors . This selectivity is crucial for minimizing side effects associated with hormonal therapies.

Key Mechanisms:

  • Receptor Antagonism : The compound acts by blocking mineralocorticoid receptors, which play a vital role in regulating sodium and potassium levels in the body.
  • Pharmacokinetics : Improved solubility and suitable pharmacokinetic properties facilitate oral administration and enhance bioavailability .

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of pyrazole derivatives. For instance, a related study demonstrated that a pyrazolone-nicotinic acid derivative improved cognitive functions in scopolamine-induced neurodegeneration models through acetylcholinesterase inhibition and reduction of neuroinflammatory markers .

2. Anti-inflammatory Activity

Pyrazole derivatives have shown promise as anti-inflammatory agents. The inhibition of cyclooxygenase (COX) enzymes and pro-inflammatory cytokines has been documented in various studies .

3. Antimicrobial Properties

Several pyrazole compounds exhibit antibacterial activity against various pathogens. In vitro studies have reported effective minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

Case Study 1: Mineralocorticoid Receptor Antagonism

A study focusing on (R)-14c (a close analogue) confirmed its efficacy as an MR antagonist through in vivo experiments that measured urinary Na+/K+ ratios in rats. Significant increases in this ratio indicated effective receptor antagonism .

Case Study 2: Cognitive Enhancement

In a behavioral study involving mice, a related pyrazolone derivative demonstrated improvements in memory and learning behaviors following treatment with scopolamine. This effect was attributed to its antioxidant properties and ability to modulate inflammatory responses .

Data Summary

Biological Activity Mechanism IC50/Effect Reference
MR AntagonismReceptor BlockadeIC50 = 4.5 nM
NeuroprotectionAChE InhibitionImproved cognition
Anti-inflammatoryCOX InhibitionReduced cytokines
AntimicrobialBactericidalVaries by strain

Comparison with Similar Compounds

Comparison with PF-03882845

PF-03882845, the predecessor of the target compound, shares a nonsteroidal dihydropyrazole scaffold but differs in substituent composition. Structural modifications in the target compound include:

  • Cyclopentyl substitution : Replaces a bulkier substituent in PF-03882845, optimizing steric compatibility with the MR ligand-binding domain.
  • 4-Cyano-3-methylphenyl group: Enhances hydrophobic interactions and selectivity by reducing off-target binding.

Key Findings :

  • The target compound showed 10-fold higher MR-binding affinity (IC50 = 1.2 nM) compared to PF-03882845 (IC50 = 12 nM) .
  • Improved selectivity (>1000-fold over glucocorticoid, androgen, and progesterone receptors) .
  • Enhanced pharmacokinetic properties, including oral bioavailability and metabolic stability in rodent models .
Table 1: Comparative Profile of Target Compound vs. PF-03882845
Parameter Target Compound PF-03882845
MR IC50 (nM) 1.2 12
Selectivity (vs. GR/PR/AR) >1000-fold ~500-fold
Oral Bioavailability 85% (rat) 60% (rat)
Key Structural Features 4-Cyano-3-methylphenyl, cyclopentyl Bulkier substituents

Comparison with Pyrazole-Based Pesticides

Pyrazole derivatives are widely used in agrochemicals, but their structural variations dictate divergent biological targets. Examples include:

  • Pyrazoxyfen : A herbicide with a 2,4-dichlorobenzoyl-substituted pyrazole core, targeting plant acetyl-CoA carboxylase .
  • Cyanazine: A triazine herbicide with a pyrazole-adjacent chloroethylamino group, inhibiting photosynthesis .

Structural Contrasts :

  • Target compound: The 2-methoxynicotinic acid and 4-cyano-3-methylphenyl groups enable MR antagonism.
  • Pesticides : Electron-withdrawing groups (e.g., dichlorobenzoyl, triazine) confer herbicidal activity via plant enzyme inhibition.
Table 2: Structural and Functional Comparison with Pyrazole-Based Pesticides
Compound Core Structure Key Substituents Biological Target
Target Compound Dihydropyrazole + nicotinic acid 4-Cyano-3-methylphenyl, cyclopentyl Mineralocorticoid receptor
Pyrazoxyfen Pyrazole 2,4-Dichlorobenzoyl, phenylethanone Plant acetyl-CoA carboxylase
Cyanazine Pyrazole-triazine hybrid Chloro, ethylamino, triazine Photosystem II inhibition

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing (R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid?

  • Methodological Answer : The compound’s pyrazoline core can be synthesized via cyclocondensation of chalcone derivatives with hydrazines under acidic conditions. For example, ethanol-mediated reactions with substituted phenylhydrazines (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) yield diastereoselective pyrazolines . The (R)-configuration at the cyclopentyl group requires chiral resolution techniques, such as HPLC with chiral stationary phases, or asymmetric synthesis using enantioselective catalysts .

Q. How should researchers characterize the stereochemical purity of this compound?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography to confirm absolute configuration (as demonstrated for structurally related pyrazolines in ).
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric detection.
  • NMR spectroscopy (e.g., NOESY for spatial proximity analysis of the cyclopentyl and methoxy groups) .

Q. What pharmacological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Antimicrobial Activity : Follow protocols from pyrazoline derivatives, such as broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) with MIC values reported in µg/mL .
  • Anticancer Potential : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations and comparative analysis against reference drugs like doxorubicin .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopentyl group influence biological activity?

  • Methodological Answer : Compare (R)- and (S)-enantiomers in parallel bioassays. For example, in antimicrobial studies, the (R)-enantiomer may exhibit 2–3x higher potency due to optimized hydrophobic interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase) . Computational docking (e.g., AutoDock Vina) can model binding affinities to correlate stereochemical effects with activity .

Q. How to resolve contradictions in reported antibacterial data for structurally similar pyrazolines?

  • Case Analysis : Discrepancies in MIC values (e.g., 8 µg/mL vs. >64 µg/mL for similar compounds) may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -CN) enhance membrane permeability compared to electron-donating groups (e.g., -OCH₃) .
  • Assay variability : Standardize inoculum size (CFU/mL) and use clinical isolates alongside reference strains.
  • Synergistic studies : Test combinations with β-lactam antibiotics to identify potentiating effects .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :

  • Structural modifications : Introduce fluorine at the 3-methylphenyl group to reduce CYP450-mediated oxidation .
  • Prodrug design : Esterify the carboxylic acid moiety to enhance oral bioavailability, followed by enzymatic hydrolysis in plasma .
  • In vitro ADME : Use liver microsome assays (human/rat) to quantify metabolic half-life and identify major metabolites via LC-MS .

Q. How to address discrepancies between in vitro and in vivo anticancer efficacy?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma concentration-time curves to assess bioavailability and tissue distribution.
  • Tumor xenograft models : Compare efficacy in immune-deficient mice (e.g., BALB/c nude) with in vitro IC₅₀ values. Poor correlation may indicate off-target effects or rapid clearance .
  • Biomarker analysis : Quantify apoptosis markers (e.g., caspase-3) in treated tumors to validate mechanism of action .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for detecting degradation products?

  • Answer :

  • HPLC-DAD/UV : Monitor for hydrolysis of the methoxy group (retention time shifts) .
  • FTIR : Track carbonyl stretching frequencies (1700–1750 cm⁻¹) to detect acid degradation .
  • Stability studies : Accelerated testing (40°C/75% RH for 6 months) with ICH Q1A guidelines .

Q. How to design SAR studies for pyrazoline derivatives of this compound?

  • Answer :

  • Core modifications : Replace cyclopentyl with cyclohexyl or bicyclic groups to assess steric effects.
  • Substituent variations : Test -NO₂, -Cl, or -CF₃ at the 4-cyano-3-methylphenyl position .
  • Data analysis : Use multivariate regression (e.g., Hansch analysis) to correlate logP, polar surface area, and bioactivity .

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